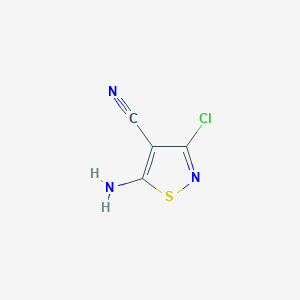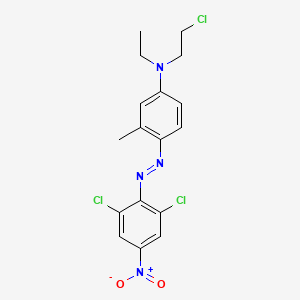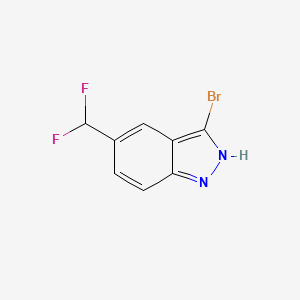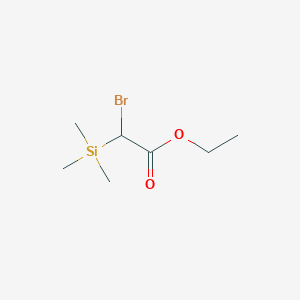
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンは、ピペリジン類に属する複雑な有機化合物です。この化合物は、tert-ブトキシカルボニル (t-BOC) 保護基、アミノ基、ヒドロキシメチル基、およびピペリジン環に結合したメチル基の存在を特徴としています。化合物の立体化学は、(4R) および (3R) の指定で示されており、ピペリジン環の置換基の特定の空間配置を指します。
製法
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンの合成は通常、市販の出発物質から始まる複数の工程を伴います。一般的な合成ルートには、以下の工程が含まれます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体を用いた環化反応によって構築することができます。
ヒドロキシメチル基の導入: ヒドロキシメチル基は、ヒドロキシメチル化反応によって導入することができます。通常、ホルムアルデヒドが試薬として使用されます。
メチル基の導入: メチル基は、アルキル化反応によって導入することができます。適切なメチル化剤が使用されます。
アミノ基の保護: アミノ基は、tert-ブトキシカルボニル (t-BOC) 保護基によって保護されます。通常、ジ-tert-ブチルジカルボネート (Boc2O) との反応によって導入されます。
この化合物の工業的生産方法は、同様の工程を伴う場合がありますが、大規模合成用に最適化されています。多くの場合、自動化された機器と連続フロープロセスを使用して、効率と収率を向上させています。
化学反応の分析
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンは、以下を含むさまざまな化学反応を受けることができます。
酸化: ヒドロキシメチル基は、過マンガン酸カリウム (KMnO4) や酸化クロム (CrO3) などの酸化剤を使用して、カルボキシル基に酸化することができます。
還元: この化合物は、水素化アルミニウムリチウム (LiAlH4) などの還元剤を使用して、アミノ基をアミンに還元するなど、還元反応を受けることができます。
置換: この化合物は、置換反応に関与することができます。ヒドロキシメチル基は、適切な試薬を使用して他の官能基に置換することができます。
脱保護: t-BOC 保護基は、トリフルオロ酢酸 (TFA) で処理するなど、酸性条件下で除去することができます。これは、遊離アミンを生成します。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンは、以下を含むいくつかの科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成において、特に医薬品や農薬の開発において中間体として使用されます。
生物学: 酵素機構の研究や、酵素阻害剤の合成のための構成要素として使用されます。
医学: この化合物は、さまざまな疾患を標的にする薬候補の前駆体としての使用など、その潜在的な治療特性について調査されています。
工業: 精密化学品の生産や、さまざまな工業プロセスにおける試薬として使用されます。
準備方法
The synthesis of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as a reagent.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction, using a suitable methylating agent.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-BOC) protecting group, typically introduced through a reaction with di-tert-butyl dicarbonate (Boc2O).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to improve efficiency and yield.
化学反応の分析
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
Deprotection: The t-BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンの作用機序は、その特定の用途によって異なります。生物系では、この化合物は酵素や受容体と相互作用し、その活性を調節する場合があります。関与する分子標的と経路はさまざまであり、通常はタンパク質の活性部位やアロステリック部位への結合を含み、それらのコンフォメーションと機能の変化につながります。
類似の化合物との比較
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンは、以下のピペリジン誘導体と比較することができます。
- N-t-BOC-(4R)-アミノ-(3R)-ヒドロキシメチルピペリジン: メチル基がないため、構造的により単純です。
- N-t-BOC-(4R)-アミノ-(3R)-メチルピペリジン: ヒドロキシメチル基がないため、反応性が異なります。
N-t-BOC-ピペリジン: ヒドロキシメチル基とメチル基がないため、より単純です。
(+/-)-N-t-BOC-(4R)-アミノ-(3R)-(ヒドロキシメチル)-3-メチルピペリジンのユニークさは、特定の官能基と立体化学の組み合わせにあり、これは明確な化学的および生物学的特性を付与します。
類似化合物との比較
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can be compared with other piperidine derivatives, such as:
- N-t-BOC-(4R)-Amino-(3R)-hydroxymethylpiperidine**: Lacks the methyl group, making it structurally simpler.
- N-t-BOC-(4R)-Amino-(3R)-methylpiperidine**: Lacks the hydroxymethyl group, resulting in different reactivity.
N-t-BOC-piperidine: Lacks the hydroxymethyl and methyl groups, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
分子式 |
C12H24N2O3 |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
tert-butyl 4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3 |
InChIキー |
VFLAAWSSFKEQED-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)


![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)
![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)


![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)

